molecular formula C8H3ClF3N3O2 B1403400 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS No. 892414-50-5

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Katalognummer: B1403400
CAS-Nummer: 892414-50-5
Molekulargewicht: 265.57 g/mol
InChI-Schlüssel: OZXNYYPMIUUHTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a useful research compound. Its molecular formula is C8H3ClF3N3O2 and its molecular weight is 265.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXNYYPMIUUHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176736
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892414-50-5
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the native indole ring while offering modulated physicochemical properties such as enhanced solubility and bioavailability.[1] This guide provides a comprehensive overview of the discovery, history, and synthetic pathways pertinent to the highly functionalized derivative, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. While the specific discovery history of this exact molecule is not extensively documented, its structural motifs are present in numerous patented and researched compounds, particularly in the realm of kinase inhibitors.[2][3][4][5] This whitepaper will, therefore, extrapolate from established synthetic methodologies for related azaindoles to propose a logical and technically sound approach to its preparation and discuss its potential applications in drug discovery.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole ring system, a bioisostere of indole, has emerged as a cornerstone in the design of novel therapeutics.[1][6] Its unique electronic properties and ability to form crucial hydrogen bonds have made it a sought-after component in the development of kinase inhibitors, anti-cancer agents, and treatments for a variety of other diseases.[2][7] The introduction of a nitrogen atom into the benzene portion of the indole scaffold can significantly alter a molecule's potency and pharmacokinetic profile.[6]

The subject of this guide, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, represents a highly decorated and synthetically challenging target. Each substituent is strategically placed to modulate the electronic and steric properties of the core, making it a valuable intermediate for further elaboration in drug discovery programs.

  • The 6-Chloro group: Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.

  • The 4-Nitro group: This strong electron-withdrawing group significantly influences the reactivity of the azaindole ring and can serve as a precursor for an amino group, which is a common pharmacophoric element.

  • The 3-(Trifluoromethyl) group: The CF3 group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity.

A Plausible History: The Evolution of Substituted Azaindoles

Over the past two decades, with the rise of targeted therapies, particularly kinase inhibitors, there has been an explosion in the synthesis of highly substituted azaindoles.[4][5][7] The drive to create potent and selective inhibitors has necessitated the development of sophisticated synthetic routes to introduce a variety of functional groups at specific positions on the azaindole ring. The combination of chloro, nitro, and trifluoromethyl groups on the 7-azaindole scaffold is a logical progression of this research, aimed at creating novel chemical matter with desirable drug-like properties.

Proposed Synthetic Strategies

The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a multi-step process that requires careful control of regioselectivity. Based on established literature for the synthesis of related compounds, a plausible synthetic pathway can be devised. The following sections outline a logical, step-by-step approach.

Core Scaffold Construction: Building the 7-Azaindole Ring

Several methods exist for the construction of the 7-azaindole core.[8][11][12] A common and versatile approach starts from a substituted pyridine derivative. For this specific target, a plausible starting material would be a 2,3-disubstituted pyridine.

A one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde has been developed, with the chemoselectivity being dependent on the counterion of the alkali-amide base.[1][12] Another robust synthesis of 1,3,6-substituted 7-azaindoles starts from nicotinic acid derivatives or 2,6-dichloropyridine.[11]

Step-wise Functionalization: A Proposed Synthetic Protocol

The following protocol outlines a hypothetical, yet chemically sound, pathway to the target molecule, drawing inspiration from various published methods for functionalizing the 7-azaindole nucleus.

Step 1: Synthesis of a Substituted 7-Azaindole Intermediate

A plausible starting point is the synthesis of a 6-chloro-7-azaindole derivative. This could be achieved through various cyclization strategies starting from an appropriately substituted pyridine.[11]

Step 2: Trifluoromethylation at the C3 Position

The introduction of a trifluoromethyl group at the C3 position of an azaindole can be achieved through electrophilic trifluoromethylation reactions. A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has been reported.[13][14]

Step 3: Nitration at the C4 Position

Regioselective nitration of the 7-azaindole ring is a critical step. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution. A non-acidic and non-metallic method for the 3-nitration of indoles has been developed using trifluoroacetyl nitrate generated in situ.[15] While this method targets the 3-position of indole, similar principles of electrophilic aromatic substitution would apply to the azaindole ring, with the directing effects of existing substituents playing a crucial role.

Step 4: Chlorination at the C6 Position

If not introduced in the initial steps, selective chlorination of the 7-azaindole ring can be challenging. A two-step sequence involving N-oxide formation followed by treatment with POCl3 has been used for the C4-chlorination of a 7-azaindole.[6] Similar strategies could be adapted for chlorination at the C6 position.

Experimental Workflow Visualization

The following diagram illustrates a conceptual workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Pyridine Starting Material Step1 Azaindole Core Formation Start->Step1 Cyclization Step2 C3-Trifluoromethylation Step1->Step2 Electrophilic Reagent Step3 C4-Nitration Step2->Step3 Nitrating Agent Step4 C6-Chlorination Step3->Step4 Chlorinating Agent Product 6-Chloro-4-nitro-3- (trifluoromethyl)-7-azaindole Step4->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Xray X-ray Crystallography (if crystalline) Product->Xray

Caption: Conceptual workflow for the synthesis and characterization of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Applications in Drug Discovery

The highly functionalized nature of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole makes it a versatile intermediate for the synthesis of a diverse range of potential drug candidates.

  • Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5] The substituents on the target molecule can be further elaborated to create potent and selective inhibitors of various kinases implicated in cancer and other diseases.[2][3][4]

  • Anticancer Agents: The 7-azaindole core is present in several approved anti-cancer drugs, and numerous derivatives have shown promising anti-proliferative activity.[7]

  • Other Therapeutic Areas: The versatility of the 7-azaindole scaffold has led to its exploration in a wide range of therapeutic areas, including neurodegenerative diseases and infectious diseases.[9]

Conclusion

While the specific discovery and historical timeline of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole are not explicitly detailed in the public domain, its structural components are well-represented in the vast body of literature on substituted 7-azaindoles. By drawing upon established synthetic methodologies, a logical and feasible synthetic pathway can be proposed. The strategic placement of chloro, nitro, and trifluoromethyl groups on the privileged 7-azaindole scaffold makes this compound a highly valuable intermediate for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022-03-01).
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook. (2024-12-16).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • THE SYNTHESIS OF 7-AZAINDOLE DERIV
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • Substituted aza-oxindole derivatives - P
  • US6639071B2 - Crystal Forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • US7763732B2 - Indole derivatives.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv | Cambridge Open Engage. (2023-07-31).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).
  • EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl.

Sources

A Strategic Guide to the Preliminary Biological Screening of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Abstract

This document outlines a comprehensive, hypothesis-driven strategy for the preliminary biological evaluation of the novel chemical entity, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. As a molecule with no pre-existing biological data, a systematic and tiered screening approach is essential to efficiently profile its potential therapeutic activities and liabilities. This guide provides detailed, field-proven protocols for assessing cytotoxicity, anticancer, antimicrobial, and kinase inhibitory activities, grounded in the structural characteristics of the compound. The proposed workflows are designed to maximize data output while conserving resources, enabling informed decision-making for subsequent stages of drug development.

Introduction: Rationale and Strategy

The compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole represents a novel chemical entity at the nascent stage of drug discovery. Its structure incorporates several pharmacologically significant motifs that warrant a broad yet targeted preliminary biological investigation. Lacking published biological data, our approach must be deductive, leveraging structure-activity relationships (SAR) from analogous scaffolds to build a robust screening hypothesis.

Structural Analysis and Implied Biological Potential:

  • 7-Azaindole Core: This scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of both indole and purine systems.[1] Its presence in approved drugs like the BRAF inhibitor vemurafenib highlights its proven utility in kinase inhibition.[1] The nitrogen atom in the six-membered ring can form critical hydrogen bonds with protein targets, enhancing binding affinity and modulating physicochemical properties.[1][2] Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including cytotoxic, anti-angiogenic, and antiviral effects.[3][4]

  • Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[5]

  • Nitro (-NO2) and Chloro (-Cl) Substituents: These electron-withdrawing groups significantly influence the electronic properties of the azaindole ring system. The nitro group, in particular, is a key feature in certain classes of antimicrobial agents and hypoxia-activated prodrugs.

Based on this analysis, a multi-pronged screening strategy is proposed, focusing on three primary areas of high potential: anticancer, kinase inhibition, and antimicrobial activity. A foundational tier of cytotoxicity testing will precede these efficacy screens to establish a basic therapeutic index.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

Before assessing therapeutic efficacy, it is critical to determine the compound's intrinsic cytotoxicity against a representative non-cancerous human cell line. This establishes a baseline for safety and helps differentiate between targeted anticancer activity and non-specific cellular toxicity.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a reliable, colorimetric method for assessing cell viability.[6][7] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

Methodology:

  • Cell Plating: Seed a human non-cancerous cell line (e.g., HEK293 or MRC-5) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare a serial dilution of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a standard exposure time, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

Data Presentation and Interpretation:

The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value provides a quantitative measure of cytotoxicity.

CompoundCell LineExposure Time (h)IC50 (µM) [Hypothetical]
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindoleMRC-572> 100
Doxorubicin (Positive Control)MRC-5720.5

Tier 2: Hypothesis-Driven Efficacy Screening

Following the foundational cytotoxicity assessment, the compound will be advanced into a series of efficacy screens tailored to its structural features.

Anticancer Activity Profiling

The presence of the 7-azaindole core, a known scaffold in oncology, necessitates a broader screen against a panel of human cancer cell lines. This will identify potential cancer-specific cytotoxic effects.

Workflow: The MTT assay protocol described in Section 2.1 will be repeated using a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel or a custom panel including breast, lung, colon, and leukemia cell lines).

Data Presentation:

CompoundCell Line (e.g., MCF-7)IC50 (µM) [Hypothetical]Cell Line (e.g., A549)IC50 (µM) [Hypothetical]
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindoleBreast Cancer15.2Lung Cancer22.8
Paclitaxel (Positive Control)Breast Cancer0.01Lung Cancer0.02

A significant difference between the IC50 value in cancer cells versus non-cancerous cells (from Tier 1) would suggest a favorable therapeutic window.

Kinase Inhibitory Activity Profiling

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] A broad-spectrum kinase inhibition assay is a logical step to explore this potential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[10]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction.[10] After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction.[11] The light output is directly proportional to kinase activity.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection p1 1. Prepare Kinase, Substrate, & Test Compound r1 2. Combine Reagents in 384-well Plate p1->r1 r2 3. Incubate at RT (e.g., 60 min) r1->r2 Kinase phosphorylates substrate (ATP -> ADP) d1 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) r2->d1 d2 5. Incubate at RT (40 min) d1->d2 d3 6. Add Kinase Detection Reagent (Converts ADP -> ATP) d2->d3 d4 7. Incubate at RT (30-60 min) d3->d4 d5 8. Read Luminescence d4->d5

Caption: ADP-Glo™ Kinase Assay Workflow.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a screening concentration (e.g., 10 µM).[12]

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.[11] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.[11] Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. A lower signal compared to the vehicle control indicates inhibition of kinase activity.

Data Presentation:

The initial screen is typically performed at a single high concentration to identify hits. Data is expressed as percent inhibition.

CompoundTarget Kinase (e.g., BRAF)% Inhibition @ 10 µM [Hypothetical]Target Kinase (e.g., SRC)% Inhibition @ 10 µM [Hypothetical]
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindoleBRAF85.4SRC12.1
Vemurafenib (Positive Control)BRAF98.2SRC45.6
Antimicrobial Activity Profiling

The presence of a nitroaromatic system suggests potential antimicrobial activity. A primary screen against a panel of pathogenic bacteria and fungi is warranted. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).[13]

Principle: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[13]

Screening Workflow Diagram:

Antimicrobial_Screening_Workflow start Prepare Serial Dilution of Test Compound in 96-well Plate inoculate Inoculate Wells with Standardized Microbial Suspension start->inoculate incubate Incubate at Optimal Growth Temperature (e.g., 18-24h) inoculate->incubate read Visually Inspect for Turbidity or Use Plate Reader (OD600) incubate->read determine Determine MIC: Lowest Concentration with No Growth read->determine result Report MIC Value (µg/mL or µM) determine->result

Caption: Broth Microdilution Workflow for MIC Determination.

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) directly in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[13]

Data Presentation:

CompoundS. aureus (Gram +) MIC (µM) [Hypothetical]E. coli (Gram -) MIC (µM) [Hypothetical]C. albicans (Fungus) MIC (µM) [Hypothetical]
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole8> 12864
Ciprofloxacin (Positive Control)0.50.015N/A
Fluconazole (Positive Control)N/AN/A1

Data Synthesis and Path Forward

The culmination of this tiered screening approach will provide a foundational biological profile for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

  • Scenario 1: Selective Anticancer Activity. If the compound shows potent cytotoxicity against cancer cell lines but low toxicity to non-cancerous cells (a high therapeutic index), the next steps would involve secondary assays to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays) and profiling against a wider cancer cell panel.

  • Scenario 2: Potent Kinase Inhibition. If the compound demonstrates significant inhibition of one or more kinases, follow-up dose-response studies are required to determine IC50 values. A broader kinase selectivity panel (e.g., >300 kinases) would be crucial to understand its specificity.

  • Scenario 3: Antimicrobial Activity. If a low MIC is observed against specific pathogens, further studies would include determining whether the effect is bactericidal or bacteriostatic (e.g., via time-kill kinetics assays) and assessing its activity against resistant strains.[13]

The results from this preliminary screen are not an endpoint but a critical decision-making tool. They will guide subsequent medicinal chemistry efforts to optimize potency and selectivity, and inform the design of more complex in vitro and in vivo studies.

References

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • ACS Publications. (2026). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available at: [Link]

  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Available at: [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Available at: [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

Sources

stability and storage conditions for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a complex heterocyclic molecule with significant potential as a building block in medicinal chemistry and drug discovery. The unique combination of a 7-azaindole core, a trifluoromethyl group, a nitro moiety, and a chloro substituent imparts distinct electronic and steric properties, making it an attractive scaffold for developing novel therapeutic agents. The 7-azaindole framework is a recognized "privileged" structure in drug design, known to enhance solubility and metabolic stability in drug candidates.[1][2] However, the very features that make this compound chemically interesting also present challenges regarding its stability and proper handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole and related compounds is presented below. These properties are essential for understanding the compound's behavior and for developing appropriate storage and handling protocols.

PropertyValue/InformationSource
Molecular Formula C₈H₃ClF₃N₃O₂N/A
Molecular Weight 281.58 g/mol N/A
Appearance Likely a solid at room temperatureInferred from related compounds
Predicted pKa 9.94 ± 0.40 (for 6-Chloro-3-nitro-7-azaindole)[3]
Recommended Storage Temp. 2-8°C (for 6-Chloro-3-nitro-7-azaindole)[3]

Core Principles of Stability for the 7-Azaindole Scaffold

The 7-azaindole scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can enhance pharmacological properties such as solubility and bioavailability.[2] However, the presence of the pyridine ring within the fused system introduces a degree of electron deficiency, which can influence its reactivity compared to indole. The stability of the 7-azaindole core itself is generally robust under standard laboratory conditions. Still, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Influence of Substituents on Stability

The stability of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is significantly influenced by its three key substituents: the nitro group, the chloro group, and the trifluoromethyl group.

The Nitro Group

The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic system. Nitroaromatic compounds are known to be sensitive to light and heat, which can promote degradation. Furthermore, the nitro group can be susceptible to reduction to an amino group under certain conditions, which would fundamentally alter the compound's chemical properties.

The Chloro Group

The chlorine atom at the 6-position is also an electron-withdrawing group. Halogenated aromatic compounds can be susceptible to dehalogenation reactions, particularly in the presence of certain metals or under reductive conditions. The likelihood of such reactions for this specific molecule would need to be determined experimentally.

The Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and lipophilic moiety. It is generally considered to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[4] While the C-F bond is very strong, the CF₃ group can influence the overall electronic properties of the azaindole ring system, potentially affecting its stability.

Recommended Storage and Handling Protocols

Given the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and the safety of laboratory personnel.

Short-Term and Long-Term Storage
  • Temperature: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, refrigeration at 2-8°C is advisable.[3][5]

  • Atmosphere: To prevent potential degradation from atmospheric moisture and oxygen, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap.

  • Solutions: If the compound is to be stored in solution, use a dry, aprotic solvent. It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: When weighing and dispensing the solid, take care to avoid creating dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.[6]

Potential Degradation Pathways (Hypothetical)

Based on the functional groups present in 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, several degradation pathways can be hypothesized. A primary pathway could involve the reduction of the nitro group, which is a common transformation for nitroaromatic compounds.

Caption: Hypothetical degradation pathways for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Methodology for Stability Assessment: A Forced Degradation Study

To definitively determine the stability of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Experimental Protocol
  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate a solution at 60°C for 24 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify any degradation products. The peak areas can be used to quantify the extent of degradation.

Sources

Methodological & Application

synthesis protocol for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, designed for researchers and professionals in drug development. This document provides a detailed, scientifically-grounded protocol, emphasizing the rationale behind the synthetic strategy and experimental procedures.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole, it often enhances pharmacological properties such as solubility and bioavailability.[1] This has led to its incorporation into numerous clinically significant drugs.[1] The target molecule, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, is a highly functionalized derivative poised for further chemical elaboration, making it a valuable building block for creating libraries of potential therapeutic agents. The substituents—a chloro group, a nitro group, and a trifluoromethyl group—each offer unique electronic and steric properties that can be exploited in drug design.

This guide details a robust two-step synthesis protocol starting from a functionalized pyridine precursor, culminating in the regioselective nitration to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically approached in two primary stages:

  • Formation of the Azaindole Core: Construction of the key intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , via a cyclization reaction from a suitable aminopyridine precursor.

  • Regioselective Nitration: Introduction of a nitro group at the C4 position of the azaindole ring system through an electrophilic aromatic substitution reaction.

This strategy isolates the complexities of ring formation from the challenges of regioselective functionalization on a potentially sensitive heterocyclic system.

Synthetic_Scheme cluster_0 Step 1: Azaindole Formation cluster_1 Step 2: Regioselective Nitration Start 2,5-dichloro-4-methyl-3-aminopyridine Intermediate 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Start->Intermediate 1. TFAA, Pyridine 2. K2CO3, MeOH Product 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Intermediate->Product KNO3, H2SO4

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate)

The formation of a trifluoromethylated azaindole ring can be efficiently achieved through the cyclization of an appropriately substituted aminopyridine. This method, adapted from modern variations of classical indole syntheses, leverages trifluoroacetic anhydride (TFAA) to facilitate the formation of the pyrrole ring fused to the pyridine core.[2][3]

Mechanistic Rationale

The reaction proceeds via an electrophilic [4+1]-cyclization mechanism.[4]

  • N-Acylation: The starting material, 3-amino-4-methylpyridine derivative, is first acylated at the amino group by the highly electrophilic trifluoroacetic anhydride (TFAA).

  • C-Acylation & Deprotonation: The methyl group is subsequently deprotonated under basic conditions (pyridine), forming an enamine-like intermediate which is then acylated by a second molecule of TFAA.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation (cyclization) followed by dehydration to form the aromatic pyrrole ring, yielding the 2,3-bis(trifluoromethyl)azaindole.

  • Selective Hydrolysis: A subsequent selective hydrolysis under mild basic conditions removes the trifluoroacetyl group at the more reactive C2 position, affording the desired 3-(trifluoromethyl)-7-azaindole product.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2,5-dichloro-4-methyl-3-aminopyridine (1.0 eq) in dry pyridine (0.2 M), add trifluoroacetic anhydride (TFAA) (3.3 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, dilute the reaction mixture with cold water and extract with chloroform (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain pure 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (Final Product)

This step involves the nitration of the synthesized intermediate. The key challenge is to control the regioselectivity of this electrophilic aromatic substitution.

Mechanistic Rationale: Controlling Regioselectivity

The introduction of the nitro group is governed by the electronic properties of the 7-azaindole ring system and its substituents.[5]

  • Activating/Deactivating Effects: The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic attack preferentially occurs on the pyrrole ring.[6] However, the existing substituents—the electron-withdrawing trifluoromethyl (CF₃) group at C3 and the chloro (Cl) group at C6—deactivate the entire ring system towards electrophilic substitution. Therefore, strong nitrating conditions are required.

  • Directing Effects:

    • The nitrogen atom of the pyrrole ring directs electrophiles to the C3 position. As this position is already substituted, attack at other positions must be considered.

    • The CF₃ group at C3 is a strong deactivator and a meta-director. In the context of the pyrrole ring, it strongly disfavors substitution at the adjacent C2 and C4 positions.

    • However, the lone pair on the pyrrole nitrogen can participate in resonance structures that place electron density at C4 and C6.

    • Considering the combined electronic effects, the C4 position becomes the most plausible site for nitration, despite the deactivating influence of the adjacent CF₃ group, as it represents a balance between the directing effect of the pyrrole nitrogen and the deactivation of other positions.

The active electrophile is the nitronium ion (NO₂⁺), generated in situ from potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄).[7]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), in concentrated sulfuric acid at 0 °C. Ensure the dissolution is complete.

  • Addition of Nitrating Agent: Add potassium nitrate (KNO₃) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Execution: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Quantitative Data Summary

CompoundRoleMW ( g/mol )EquivalentsMolesMassVolume
Step 1
2,5-dichloro-4-methyl-3-aminopyridineStarting Material177.031.0XY-
Trifluoroacetic Anhydride (TFAA)Reagent210.033.33.3XZV
PyridineSolvent79.10---V
Step 2
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineStarting Material234.591.0AB-
Potassium Nitrate (KNO₃)Reagent101.101.11.1AC-
Sulfuric Acid (H₂SO₄, 98%)Solvent/Catalyst98.08---V

Note: Moles (X, A), Mass (Y, Z, B, C), and Volume (V) are to be calculated based on the desired scale of the reaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Azaindole Formation cluster_step2 Step 2: Nitration S1_Setup Reaction Setup (0 °C) S1_React Stir at RT (48h) S1_Setup->S1_React S1_Workup Aqueous Work-up S1_React->S1_Workup S1_Extract Extraction (Chloroform) S1_Workup->S1_Extract S1_Purify Column Chromatography S1_Extract->S1_Purify S1_Product Intermediate S1_Purify->S1_Product S2_Setup Dissolve in H2SO4 (0 °C) S2_Nitrate Add KNO3 (0-5 °C, 1-2h) S2_Setup->S2_Nitrate S2_Quench Quench on Ice S2_Nitrate->S2_Quench S2_Filter Filter & Wash S2_Quench->S2_Filter S2_Purify Recrystallize/Column S2_Filter->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Reacts violently with water. Use appropriate acid-resistant gloves and face shield.

  • Nitrating Mixture: The combination of an oxidizing agent (KNO₃) with a strong acid (H₂SO₄) is a powerful and potentially explosive mixture. Maintain strict temperature control and add reagents slowly.

  • Quenching: The quenching of the strong acid mixture is highly exothermic. Pour the acid solution slowly onto a large excess of ice to dissipate heat effectively.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the successful incorporation of the trifluoromethyl and nitro groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

  • Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • El-Anani, A., Clementi, S., Katritzky, A. R., & Yakhontov, L. (1973). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXII. Acid catalysed hydrogen exchange of azaindoles. Journal of the Chemical Society, Perkin Transactions 2, 1072-1077. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Dear Chemistry. (2023). Electrophilic substitution reaction in indole. YouTube. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to mimic indole and engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of this core structure with electron-withdrawing groups such as halogens, nitro groups, and trifluoromethyl moieties can significantly modulate its physicochemical and pharmacological properties. This application note provides a comprehensive guide to the multi-step synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, a key intermediate for the development of novel therapeutics. The proposed synthetic pathway is designed to be robust and adaptable, drawing upon established methodologies for the regioselective functionalization of the 7-azaindole ring system.

Strategic Overview of the Synthesis

The synthesis of the target compound, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, is a multi-step process that requires careful control of regioselectivity. The proposed synthetic route, outlined below, proceeds through a series of key transformations:

  • N-Protection of 7-Azaindole: The initial step involves the protection of the pyrrolic nitrogen to prevent unwanted side reactions during subsequent electrophilic substitutions.

  • Regioselective C6-Chlorination via N-Oxide: Introduction of the chloro group at the C6 position is achieved through the formation of a 7-azaindole-N-oxide, which activates the pyridine ring for electrophilic chlorination.

  • C3-Trifluoromethylation: A radical trifluoromethylation approach is employed to install the trifluoromethyl group at the C3 position of the chlorinated intermediate.

  • N-Deprotection: Removal of the protecting group to yield the free N-H 7-azaindole.

  • Regioselective C4-Nitration: The final step involves the challenging nitration of the electron-deficient 6-chloro-3-(trifluoromethyl)-7-azaindole to introduce the nitro group at the C4 position.

Synthetic_Pathway A 7-Azaindole B N-Protected 7-Azaindole A->B Protection C N-Protected 7-Azaindole-N-oxide B->C N-Oxidation D N-Protected 6-Chloro-7-azaindole C->D C6-Chlorination E N-Protected 6-Chloro-3-(trifluoromethyl) -7-azaindole D->E C3-Trifluoromethylation F 6-Chloro-3-(trifluoromethyl) -7-azaindole E->F Deprotection G 6-Chloro-4-nitro-3-(trifluoromethyl) -7-azaindole F->G C4-Nitration

Figure 1: Proposed synthetic pathway for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Experimental Protocols

Part 1: Synthesis of N-Tosyl-7-azaindole

Rationale: The tosyl group is a robust protecting group for the pyrrolic nitrogen, stable to the conditions of the subsequent chlorination and trifluoromethylation steps. Its installation is straightforward and high-yielding.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
7-Azaindole1.0118.1410.0 g
Toluene--200 mL
Sodium Hydroxide (50% aq.)5.040.0033.9 mL
Tetrabutylammonium bisulfate0.05339.531.44 g
p-Toluenesulfonyl chloride1.2190.6519.3 g

Protocol:

  • To a stirred solution of 7-azaindole (10.0 g, 84.6 mmol) in toluene (200 mL) at room temperature, add 50% aqueous sodium hydroxide (33.9 mL, 423 mmol) and tetrabutylammonium bisulfate (1.44 g, 4.23 mmol).

  • Add p-toluenesulfonyl chloride (19.3 g, 101.5 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to 50°C and stir vigorously for 4 hours.

  • Cool the reaction to room temperature and add water (100 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-Tosyl-7-azaindole as a white solid.

Part 2: Synthesis of N-Tosyl-6-chloro-7-azaindole via N-Oxidation

Rationale: Direct electrophilic chlorination of the 7-azaindole ring is often unselective. N-oxidation of the pyridine nitrogen activates the C6 position towards nucleophilic attack by chloride in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). This method provides a reliable route to the 6-chloro derivative.[1]

N-Oxide_Chlorination Start N-Tosyl-7-azaindole N_Oxide N-Tosyl-7-azaindole-N-oxide Start->N_Oxide m-CPBA, DCM Chlorinated N-Tosyl-6-chloro-7-azaindole N_Oxide->Chlorinated POCl3, heat

Figure 2: Workflow for the C6-chlorination of N-Tosyl-7-azaindole.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Tosyl-7-azaindole1.0272.3310.0 g
Dichloromethane (DCM)--200 mL
m-Chloroperoxybenzoic acid (m-CPBA, 77%)1.5172.5711.6 g
Phosphorus oxychloride (POCl₃)-153.3350 mL

Protocol:

  • N-Oxidation:

    • Dissolve N-Tosyl-7-azaindole (10.0 g, 36.7 mmol) in dichloromethane (200 mL) and cool to 0°C.

    • Add m-CPBA (11.6 g, 55.1 mmol) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Tosyl-7-azaindole-N-oxide, which is used in the next step without further purification.

  • Chlorination:

    • Carefully add the crude N-oxide to phosphorus oxychloride (50 mL) at 0°C.

    • Heat the mixture to 100°C and stir for 3 hours.

    • Cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with solid sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Tosyl-6-chloro-7-azaindole.

Part 3: Synthesis of N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole

Rationale: Radical trifluoromethylation offers a mild and efficient method for introducing the CF₃ group at the C3 position. Visible-light photoredox catalysis using a suitable trifluoromethyl source like sodium trifluoromethanesulfinate (Langlois' reagent) is a state-of-the-art technique for this transformation.[2]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Tosyl-6-chloro-7-azaindole1.0306.775.0 g
Sodium trifluoromethanesulfinate (CF₃SO₂Na)2.0156.075.1 g
Ru(bpy)₃Cl₂0.02748.630.24 g
Acetonitrile--100 mL

Protocol:

  • To a solution of N-Tosyl-6-chloro-7-azaindole (5.0 g, 16.3 mmol) in acetonitrile (100 mL) in a quartz reaction vessel, add sodium trifluoromethanesulfinate (5.1 g, 32.6 mmol) and Ru(bpy)₃Cl₂ (0.24 g, 0.33 mmol).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole.

Part 4: Deprotection to 6-Chloro-3-(trifluoromethyl)-7-azaindole

Rationale: The tosyl group can be cleaved under basic conditions to yield the free N-H azaindole, which is necessary for the final nitration step.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole1.0374.784.0 g
Methanol--50 mL
Sodium hydroxide (3M aq.)5.040.0017.8 mL

Protocol:

  • Dissolve N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole (4.0 g, 10.7 mmol) in methanol (50 mL).

  • Add 3M aqueous sodium hydroxide (17.8 mL, 53.5 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-Chloro-3-(trifluoromethyl)-7-azaindole, which can be used in the next step without further purification if desired.

Part 5: Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Rationale: Nitration of the electron-deficient 6-chloro-3-(trifluoromethyl)-7-azaindole requires strong nitrating conditions. A mixture of fuming nitric acid and sulfuric acid is a classic and effective reagent for this transformation. The C4 position is the most likely site of nitration due to the directing effects of the existing substituents and the pyridine nitrogen.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Chloro-3-(trifluoromethyl)-7-azaindole1.0220.562.0 g
Sulfuric acid (98%)--10 mL
Fuming nitric acid (>90%)1.263.010.68 mL

Protocol:

  • Carefully add 6-Chloro-3-(trifluoromethyl)-7-azaindole (2.0 g, 9.07 mmol) to concentrated sulfuric acid (10 mL) at 0°C with stirring.

  • Cool the mixture to -10°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (0.68 mL, 10.88 mmol) and concentrated sulfuric acid (2 mL) dropwise, maintaining the internal temperature below -5°C.

  • Stir the reaction mixture at -10°C to 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Conclusion

This application note provides a detailed and scientifically grounded synthetic route for the preparation of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. The described protocols are based on established chemical transformations and are designed to be reproducible and scalable. Researchers in the fields of medicinal chemistry and drug discovery can utilize this guide to access this valuable building block for the synthesis of novel bioactive compounds. Careful execution of each step and appropriate analytical characterization of the intermediates and final product are crucial for the successful implementation of this synthesis.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Publishing. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PMC - NIH. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC - NIH. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

byproduct identification in 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of byproducts in your synthetic routes.

Introduction

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active compounds. However, the presence of multiple reactive sites—a nitro group, a chloro substituent, and a trifluoromethyl group on the azaindole core—can lead to a variety of side reactions and the formation of unexpected byproducts. Understanding these potential pitfalls is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of your target molecules.

This guide provides practical, experience-driven advice to help you anticipate, identify, and address common challenges encountered during the chemical transformation of this substrate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've run your reaction, but the yield of your target compound is disappointingly low, or perhaps you've recovered only starting material.

Potential Causes & Solutions:

  • Insufficient Activation of the Nucleophile or Substrate:

    • Causality: Nucleophilic aromatic substitution (SNAr) at the C6-chloro position is a common transformation for this substrate. The reaction rate is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the azaindole ring. The nitro group at C4 provides strong activation for substitution at C6. However, if your nucleophile is weak, the reaction may not proceed efficiently.

    • Solution: For amine nucleophiles, consider the use of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) to deprotonate the nucleophile and increase its reactivity. For alcohol nucleophiles, a strong base like NaH or KOtBu is often necessary to form the more reactive alkoxide. In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may offer a more efficient route for C-N bond formation.

  • Decomposition of Starting Material or Product:

    • Causality: 7-Azaindole derivatives can be sensitive to strong acids, bases, or high temperatures. The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under harsh basic conditions.

    • Solution: Monitor the stability of your starting material and product under the reaction conditions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If degradation is observed, consider running the reaction at a lower temperature for a longer duration. A thorough screen of solvents and bases of varying strengths can also identify less destructive conditions.

  • Poor Solubility of Reagents:

    • Causality: Heterogeneous reaction mixtures can suffer from slow reaction rates. If your starting material or nucleophile has limited solubility in the chosen solvent, the reaction will be inefficient.

    • Solution: Select a solvent that effectively dissolves all reactants. Common solvents for SNAr reactions on this scaffold include DMF, DMAc, NMP, and DMSO. Gentle heating can improve solubility, but must be balanced against the potential for degradation.

Problem 2: Presence of Multiple Unexpected Peaks in LC-MS or NMR

Your reaction mixture shows a complex profile of products, making purification a significant challenge.

Potential Byproducts & Identification:

The following table outlines some of the most probable byproducts, their likely origin, and key analytical signatures.

Byproduct Name Potential Cause Analytical Signatures (LC-MS & NMR)
Isomeric Substitution Product Nucleophilic attack at an alternative position (less common due to strong C4-nitro activation of C6).LC-MS: Same mass as the desired product. NMR: Different chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum.
Hydrolysis Product (6-Hydroxy-4-nitro-3-(trifluoromethyl)-7-azaindole) Presence of water in the reaction mixture, especially under basic conditions.LC-MS: [M-Cl+OH-H]+ or [M-Cl+OH-H]-. NMR: Disappearance of the chloro signal and appearance of a broad phenolic -OH proton signal.
Reduced Nitro Product (6-Chloro-4-amino-3-(trifluoromethyl)-7-azaindole) Unintended reduction of the nitro group, for example, by certain nucleophiles or trace metal impurities.LC-MS: [M-NO2+NH2]+. NMR: Significant upfield shift of the aromatic protons and the appearance of a broad -NH2 signal.
Partially Reduced Nitro Intermediates (Nitroso, Hydroxylamino) Incomplete reduction of the nitro group.LC-MS: [M-O]+ (for nitroso) or [M-O+H2]+ (for hydroxylamino). NMR: Complex spectra, often unstable and difficult to isolate.
Dehalogenated Product (4-Nitro-3-(trifluoromethyl)-7-azaindole) Reductive cleavage of the C-Cl bond, often observed during catalytic hydrogenation reactions.LC-MS: [M-Cl+H]+. NMR: Disappearance of the chloro-substituted aromatic proton signal and appearance of a new proton signal in that region with a different coupling pattern.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when performing a nucleophilic aromatic substitution on the chloro group?

A: The most prevalent side reaction is often the unintended reaction with solvent or trace water, leading to hydrolysis byproducts. If your nucleophile has multiple reactive sites, you may also see a mixture of products. For instance, a primary amine could potentially undergo dialkylation if the reaction conditions are too harsh or if an excess of the electrophile is used.

Q2: I am planning a reduction of the nitro group. What are the potential pitfalls?

A: The primary challenge in nitro group reduction is controlling the extent of the reaction. Over-reduction can sometimes lead to undesired products, while incomplete reduction will leave you with intermediates such as nitroso or hydroxylamino species.[1] Furthermore, if you are using catalytic hydrogenation (e.g., H2, Pd/C), you risk reductive dechlorination, where the C6-chloro group is replaced by hydrogen.[2]

Experimental Protocol: Chemoselective Nitro Reduction

To avoid reductive dechlorination, consider using a chemoselective reducing agent.

  • Reagents: Tin(II) chloride dihydrate (SnCl2·2H2O), ethanol or ethyl acetate.

  • Procedure: a. Dissolve the 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole in ethanol. b. Add an excess of SnCl2·2H2O (typically 4-5 equivalents). c. Heat the reaction mixture to reflux and monitor by TLC or LC-MS. d. Upon completion, cool the reaction, quench with a saturated aqueous solution of NaHCO3, and extract the product with an organic solvent.

Causality: This method is often preferred as it is less likely to cleave the C-Cl bond compared to catalytic hydrogenation.

Q3: How stable is the trifluoromethyl group on the azaindole ring?

A: The trifluoromethyl group is generally very stable under most reaction conditions, including acidic and mild basic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions, particularly with strong, non-nucleophilic bases at elevated temperatures.[3] It is always advisable to screen for the stability of your substrate under the planned reaction conditions if you are exploring a new synthetic route.

Q4: What are the best analytical techniques for identifying byproducts in my reaction mixture?

A: A combination of techniques is most effective:

  • LC-MS: This is invaluable for quickly identifying the molecular weights of the components in your reaction mixture, allowing you to hypothesize the structures of byproducts based on mass differences from your starting material and expected product.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass, which can help confirm the elemental composition of an unknown byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): NMR is the gold standard for unambiguous structure elucidation. 19F NMR is particularly useful for confirming that the trifluoromethyl group has remained intact.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a qualitative sense of the number of components in your mixture.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathways and potential byproduct formation.

reaction_pathways SM 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Desired_Product 6-Substituted-4-nitro-3-(trifluoromethyl)-7-azaindole SM->Desired_Product Nucleophilic Substitution Hydrolysis_Product 6-Hydroxy Byproduct SM->Hydrolysis_Product Hydrolysis Reduced_Product 6-Chloro-4-amino-3-(trifluoromethyl)-7-azaindole SM->Reduced_Product Nitro Reduction Incomplete_Reduction Partially Reduced Intermediates SM->Incomplete_Reduction Incomplete Reduction Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Desired_Product H2O Trace H2O H2O->Hydrolysis_Product Reduction Reducing Agent (e.g., H2, Pd/C or SnCl2) Reduction->Reduced_Product Reduction->Incomplete_Reduction Dehalogenated_Product Dehalogenated Byproduct Reduced_Product->Dehalogenated_Product Reductive Dechlorination

Caption: Reaction pathways for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

experimental_workflow Start Start Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Analyze_Byproducts Analyze Unexpected Byproducts Monitor->Analyze_Byproducts Complex Mixture Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Characterize->Analyze_Byproducts Impurities Present End Pure Product Characterize->End Purity Confirmed Optimize Optimize Reaction Conditions Analyze_Byproducts->Optimize Optimize->Start

Caption: A typical experimental workflow for synthesis and analysis.

References

  • Sertindole Synthesis and Impurity Identification. Arkivoc. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this complex heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and overcome these issues, ensuring the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Q1: What are the primary factors influencing the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole?

A1: The solubility of this compound is influenced by a combination of its structural features. The 7-azaindole core, a nitrogen-containing heterocycle, can exhibit pH-dependent solubility due to the potential for protonation.[1] The presence of a trifluoromethyl group generally increases lipophilicity, which can enhance solubility in non-polar solvents but decrease it in aqueous media.[2] Furthermore, the nitro group is a strong electron-withdrawing group that can impact the molecule's overall polarity and potential for hydrogen bonding.

Q2: I'm observing very low solubility in aqueous buffers. Is this expected?

A2: Yes, low aqueous solubility is anticipated for this compound. Many nitrogen-containing heterocycles exhibit poor water solubility.[3] The trifluoromethyl group is known to increase a molecule's lipophilicity, further reducing its affinity for aqueous solutions.[2]

Q3: In which organic solvents is 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole likely to be most soluble?

Q4: How does pH affect the solubility of this compound?

A4: The 7-azaindole scaffold contains nitrogen atoms that can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in aqueous solutions. Therefore, the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is expected to be higher at lower pH values.[1]

Q5: Are there any safety concerns I should be aware of when handling this compound, particularly in relation to its functional groups?

A5: Yes, aromatic nitro compounds should be handled with care as they can be toxic.[5] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Additionally, some nitro-containing compounds can be explosive, so it is important to avoid ignition sources.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving common solubility problems encountered during experimental work with 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Guide 1: Initial Solubility Screening

Problem: You are unsure which solvent to use for your experiment.

Solution Workflow:

Caption: Initial solvent screening workflow.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (e.g., 1 mg) into a small vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, gently warm the vial to approximately 30-40°C and vortex again.

  • Record your observations for each solvent tested.

Guide 2: Addressing Poor Solubility in a Desired Solvent

Problem: The compound has low solubility in the solvent required for your assay (e.g., an aqueous buffer).

Solution Strategy: Co-solvency

Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound.[9]

Workflow for Developing a Co-solvent System:

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • In a separate vial, add the desired volume of your aqueous buffer.

  • While vortexing the buffer, add small aliquots of the stock solution.

  • Continue adding the stock solution until you observe the first sign of precipitation (cloudiness).

  • Calculate the percentage of the organic solvent at which precipitation occurred. This is the upper limit for your experimental conditions. It is advisable to work at a concentration below this limit to ensure your compound remains in solution.

Guide 3: Determining Kinetic vs. Thermodynamic Solubility

Problem: You need to understand if your dissolved compound is in a stable state or if it might precipitate over time. This is crucial for assays that run for extended periods.

Conceptual Framework:

  • Kinetic Solubility: The concentration of a compound that appears to be in solution under non-equilibrium conditions. It is often measured by adding a concentrated stock solution in an organic solvent to an aqueous buffer and observing for precipitation.[10] This is a faster measurement but may represent a supersaturated and unstable state.[11]

  • Thermodynamic Solubility: The true equilibrium solubility, where the dissolved compound is in equilibrium with its solid phase. This is a more time-consuming but accurate measure of the compound's stable solubility.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Add an excess amount of the solid compound to your solvent of interest in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Data Summary

While specific quantitative data for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is not available in the public domain, the following table provides a qualitative prediction of its solubility based on the properties of its functional groups.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighGood at solvating polar and heterocyclic compounds.
Polar Protic Ethanol, MethanolModerateCan hydrogen bond, but the overall lipophilicity of the molecule may limit high solubility.
Less Polar Acetonitrile, Ethyl AcetateModerate to LowMay dissolve the compound, but likely to a lesser extent than polar aprotic solvents.
Non-Polar Toluene, DichloromethaneLowThe polar nitro and azaindole groups will likely limit solubility in non-polar environments.
Aqueous Water, BuffersVery LowThe hydrophobic trifluoromethyl and chloro groups, combined with the heterocyclic core, lead to poor water solubility.

Concluding Remarks

The solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole presents a significant, yet manageable, challenge in experimental design. By understanding the physicochemical properties imparted by its functional groups and employing systematic troubleshooting strategies, researchers can successfully work with this compound. The key is to perform initial solubility screenings and, when necessary, utilize techniques such as co-solvency to achieve the desired concentrations for your assays. Always prioritize safety by handling this nitro-containing aromatic compound in a well-ventilated area with appropriate personal protective equipment.

References

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. Available from: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. 2023. Available from: [Link]

  • Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. 2016. Available from: [Link]

  • Rupp M. Predicting the pKa of Small Molecules. arXiv. 2015.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available from: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. 2022.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Aldrich 146439 - SAFETY D
  • Heravi MM, Zadsirjan V. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. 2020.
  • Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC - PubMed Central. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. 2021.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. 2023.
  • pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Springer Link. 2015.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). CPHI Online. 2010.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • Nitrocompounds, Aromatic.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. 2023.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. Available from: [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. 2021.
  • 10: Aromatic halogenated amines and nitro-compounds. Croner-i. Available from: [Link]

  • Green Chemistry. RSC Publishing. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Formulation strategies for poorly soluble drugs.
  • Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. Request PDF.
  • New protocol for the isolation of nitrocellulose from gunpowders: Utility in their identific
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). LinkedIn. 2023.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Request PDF.
  • Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Journal of the Chemical Society, Perkin Transactions 2. 1986.
  • Safety D
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds.
  • nitro razredčilo. Chemius.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. 2013.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study.
  • MedChem Tips and Tricks. ACSGCIPR. 2016.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Correction: CHEM21 selection guide of classical- and less classical-solvents.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

Sources

Technical Support Center: Catalyst Selection for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for catalyst selection and reaction optimization in this challenging synthesis. The unique electronic properties of this highly functionalized 7-azaindole core, characterized by the presence of multiple electron-withdrawing groups, necessitate a carefully considered approach to catalyst system selection to ensure successful cross-coupling outcomes.

This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will delve into common issues, their root causes, and provide actionable solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, particularly through palladium-catalyzed cross-coupling reactions, can present several challenges. The electron-deficient nature of the azaindole ring, exacerbated by the nitro and trifluoromethyl substituents, significantly influences its reactivity.

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent challenges encountered. Before assuming catalyst failure, it is crucial to systematically evaluate all components of the reaction.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity: The strong electron-withdrawing groups can deactivate the palladium catalyst, hindering the oxidative addition step, which is often rate-limiting.

    • Solution: Employ electron-rich and sterically hindered phosphine ligands. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and BrettPhos (2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have demonstrated success in promoting the oxidative addition of challenging substrates.[1] For Suzuki-Miyaura couplings involving similar 6-chloro-7-azaindole systems, a combination of Pd₂(dba)₃ and SPhos has been shown to be effective.[2]

  • Poor Solubility of Reactants: The highly functionalized azaindole may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Screen a range of solvents. While toluene and dioxane are common choices for cross-coupling reactions, consider more polar aprotic solvents like DMF or DMA, or a mixture of solvents, to improve solubility. Gentle heating can also be beneficial, but monitor for potential degradation of starting materials or products.

  • Incorrect Base Selection: The choice of base is critical and can influence both the catalytic activity and the stability of the reactants.

    • Solution: For Suzuki-Miyaura reactions, start with a moderately strong base like K₂CO₃ or Cs₂CO₃.[2] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required.[3] The pKa of the N-H on the azaindole should be considered, as a base that is too strong could lead to deprotonation and unwanted side reactions.

  • Presence of Inhibitory Species: Water and oxygen can be detrimental to the catalytic cycle.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Employing Schlenk techniques or working in a glovebox is highly recommended.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected peaks in your LC-MS or TLC analysis indicates the presence of side reactions. Identifying these byproducts is key to diagnosing the problem.

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid (in Suzuki-Miyaura reactions): This side reaction is often promoted by the presence of oxygen or an inappropriate catalyst-to-ligand ratio.

    • Solution: Thoroughly degas the reaction mixture. Optimizing the Pd:ligand ratio (typically 1:1 to 1:2) can also suppress homocoupling.

  • N-H Arylation/Amination (in Buchwald-Hartwig reactions): The unprotected N-H of the azaindole can compete with the desired amine nucleophile, leading to the formation of N-arylated dimers or polymers.[3]

    • Solution: The use of specific palladium precatalysts, such as those based on the BrettPhos ligand, has been shown to be highly selective for C-N over N-N coupling in unprotected halo-7-azaindoles.[3] Alternatively, protection of the azaindole nitrogen with a suitable protecting group (e.g., Boc, PMB) can be considered, though this adds extra steps to the synthesis.

  • Denitration or Reaction at the Nitro Group: While less common, highly active palladium catalysts, particularly with strongly donating ligands, have been shown to catalyze the oxidative addition to Ar-NO₂ bonds.[1]

    • Solution: If denitrated byproducts are observed, consider using a less electron-rich ligand or a different palladium source. Careful monitoring of the reaction temperature is also crucial, as higher temperatures may promote this side reaction.

  • Protodehalogenation (Loss of Chlorine): This can occur if the reaction conditions are too harsh or if there is a source of protons in the reaction mixture.

    • Solution: Use a well-dried, aprotic solvent and ensure the base is not a source of protons. Lowering the reaction temperature may also be beneficial.

Issue 3: Difficulty in Catalyst/Ligand Removal

Residual palladium and phosphine ligands can be challenging to remove during purification and are often undesirable in the final product, especially in a pharmaceutical context.

Possible Causes and Solutions:

  • High Catalyst Loading: While sometimes necessary for difficult couplings, high catalyst loadings exacerbate purification challenges.

    • Solution: Optimize the reaction to use the lowest possible catalyst loading (ideally < 1 mol%). Screening different ligands can often lead to a more active catalyst that allows for lower loadings.

  • Phosphine Ligand Oxidation: Phosphine ligands can be oxidized during the reaction or workup, leading to phosphine oxides that can be difficult to separate chromatographically.

    • Solution: Maintain an inert atmosphere throughout the reaction and workup. Consider using ligands that are more resistant to oxidation or employ specific purification techniques such as scavenger resins designed to remove phosphine oxides.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for a Suzuki-Miyaura coupling with 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole?

A1: Based on literature for similar electron-deficient 6-chloro-7-azaindole systems, a robust starting point would be Pd₂(dba)₃ as the palladium source and SPhos as the ligand.[2] This combination is known to be effective for challenging cross-couplings due to the electron-rich and sterically bulky nature of the SPhos ligand, which promotes the difficult oxidative addition step. A typical starting catalyst loading would be 1-2 mol% of palladium.

Q2: How do the electron-withdrawing groups on the 7-azaindole core affect the choice of catalyst?

A2: The chloro, nitro, and trifluoromethyl groups all pull electron density away from the aromatic system. This has two major consequences for catalysis:

  • Slower Oxidative Addition: The C-Cl bond at the 6-position is less electron-rich, making it more difficult for the electron-rich Pd(0) catalyst to insert. This is why highly electron-donating ligands like SPhos or BrettPhos are often necessary to accelerate this step.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): While palladium-catalyzed coupling is generally preferred, the highly electron-deficient nature of the ring could make it susceptible to direct SNAr with strong nucleophiles, especially at elevated temperatures. This should be considered as a potential side reaction.

Q3: Are there any alternatives to palladium catalysis for this synthesis?

A3: While palladium catalysis is the most common and versatile method for such transformations, other transition metals could be explored, although they are less developed for this specific substrate. For certain couplings, copper-catalyzed reactions (e.g., Ullmann condensation) could be an option, but these often require higher temperatures and stoichiometric amounts of copper. Given the success of modern palladium catalysis with specialized ligands, it remains the most promising approach.

Q4: What is the recommended order of reagent addition?

A4: A generally recommended procedure to ensure the formation of the active catalytic species and minimize side reactions is as follows:

  • To a dry, inert-atmosphere flask, add the 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig), and the base.

  • Add the solvent and degas the mixture thoroughly.

  • In a separate vial, pre-mix the palladium source and the ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature.

This procedure helps to ensure that the ligand is associated with the palladium before it is introduced to the other reactants, which can be important for catalyst stability and activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask under an argon atmosphere, combine 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and Cs₂CO₃ (2.0-3.0 equiv).

  • Add Pd₂(dba)₃ (0.01-0.02 equiv) and SPhos (0.02-0.04 equiv).

  • Add degassed solvent (e.g., toluene, dioxane, or a mixture) to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol60-11067-93[2]
Pd(OAc)₂BrettPhosNaOt-BuDioxane80-100Not specified for this substrate[1]
PdCl₂(dppf)dppfK₂CO₃Dioxane/Water85Lower yields expected for this substrate[4]

Note: The yield ranges are based on similar systems and may vary for the specific target molecule.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start: Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole reaction_type Choose Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction_type catalyst_choice Initial Catalyst System Selection (e.g., Pd2(dba)3 / SPhos) reaction_type->catalyst_choice optimization Reaction Optimization (Base, Solvent, Temperature) catalyst_choice->optimization analysis Analyze Reaction Outcome optimization->analysis success Successful Synthesis analysis->success High Yield, Clean Reaction troubleshooting Troubleshooting Required analysis->troubleshooting Issues Encountered low_conversion Low / No Conversion troubleshooting->low_conversion byproducts Byproduct Formation troubleshooting->byproducts adjust_ligand Adjust Ligand: More Electron-Rich/Bulky low_conversion->adjust_ligand alternative_route Consider Alternative Route or Protecting Group Strategy low_conversion->alternative_route adjust_conditions Adjust Conditions: Solvent, Base, Temperature byproducts->adjust_conditions byproducts->alternative_route adjust_ligand->optimization adjust_conditions->optimization

Caption: A decision-making workflow for catalyst selection and optimization.

Troubleshooting Logic for Low Conversion

LowConversionTroubleshooting start Problem: Low Conversion check_catalyst Is the catalyst system appropriate? (Electron-rich ligand?) start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_solubility Are all reactants fully dissolved? yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No check_conditions Are conditions inert and anhydrous? yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No yes_catalyst->check_solubility change_ligand Action: Switch to a more electron-rich and bulky ligand (e.g., SPhos, BrettPhos). no_catalyst->change_ligand yes_solubility->check_conditions change_solvent Action: Screen alternative solvents (e.g., DMF, DMA) or solvent mixtures. no_solubility->change_solvent consider_base Consider Base Optimization yes_conditions->consider_base improve_technique Action: Ensure rigorous drying and degassing of all reagents and solvents. no_conditions->improve_technique

Caption: A troubleshooting flowchart for addressing low reaction conversion.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions within the hinge region of kinase active sites.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized class of these compounds: 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole analogs. While direct, comprehensive SAR studies on this exact scaffold are not extensively published, this guide synthesizes data from closely related 7-azaindole series to provide a predictive and comparative framework for researchers in the field. We will explore the anticipated impact of substitutions at key positions, drawing on established principles of medicinal chemistry and available experimental data from analogous compounds.

The 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Core: A Strategic Blueprint for Potency and Selectivity

The parent scaffold itself is a testament to strategic chemical design. Each substituent is poised to contribute uniquely to the molecule's overall pharmacological profile.

  • 7-Azaindole Core: As the foundational hinge-binder, the pyrrolo[2,3-b]pyridine system is paramount for anchoring the molecule within the ATP-binding pocket of target kinases.[1]

  • 3-(Trifluoromethyl) Group: The trifluoromethyl group at the C3 position is a powerful modulator of biological activity. Its strong electron-withdrawing nature can influence the acidity of the pyrrole N-H, potentially enhancing hydrogen bonding. Furthermore, it significantly increases lipophilicity and can improve metabolic stability, both desirable properties in drug candidates.[4][5] The steric bulk of the CF3 group can also be leveraged to achieve selectivity for specific kinase targets.

  • 4-Nitro Group: The nitro group is a strong electron-withdrawing substituent that can profoundly impact the electronic properties of the azaindole ring system. In some contexts, it can act as a bioisostere for other functional groups and may participate in specific interactions with the target protein.[6]

  • 6-Chloro Group: Halogen substituents, such as the chloro group at the C6 position, are frequently employed in medicinal chemistry to modulate lipophilicity and to explore specific halogen bonding interactions with the target protein, which can enhance binding affinity and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on extensive research into various classes of 7-azaindole-based inhibitors, we can project a comparative SAR for the 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole scaffold. The following sections explore the likely consequences of modifications at key positions, supported by data from analogous series.

Modifications at the N1 Position (Pyrrole Nitrogen)

The pyrrole nitrogen of the 7-azaindole core is a critical hydrogen bond donor for interaction with the kinase hinge region.[3]

  • Unsubstituted N1-H: In the majority of 7-azaindole-based kinase inhibitors, an unsubstituted N1-H is essential for potent activity. Alkylation or acylation of this position generally leads to a significant loss of inhibitory potency.[7]

  • Rationale: The N1-H donates a hydrogen bond to the backbone carbonyl of a hinge residue, an interaction that is fundamental for anchoring the inhibitor. Disrupting this interaction by substitution is highly detrimental to binding affinity.

Modifications at the C5 Position

The C5 position of the 7-azaindole ring often points towards the solvent-exposed region of the ATP-binding pocket, making it a prime location for introducing substituents to enhance potency, selectivity, and physicochemical properties.[8]

  • Small Alkyl or Aryl Groups: Introduction of small, lipophilic groups at C5 can lead to productive van der Waals interactions with hydrophobic residues in the active site, thereby increasing potency.

  • Hydrogen Bond Donors/Acceptors: The incorporation of groups capable of forming hydrogen bonds, such as amides or small heterocycles, can lead to additional interactions with the target protein and improve aqueous solubility.

  • Rationale: The C5 position provides an opportunity to extend the molecule into sub-pockets of the kinase active site, allowing for the fine-tuning of the inhibitor's properties.

Visualizing SAR Trends

The following diagram illustrates the key positions on the 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole scaffold and the likely impact of substitutions on biological activity.

SAR_summary cluster_0 SAR of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Analogs Core 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole N1 N1 Position (Pyrrole-NH) Core->N1 Substitution generally detrimental to activity C5 C5 Position Core->C5 Favorable for potency and selectivity modulation

Caption: Key modification points on the 7-azaindole core.

Comparative Data of Analogous 7-Azaindole Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the SAR of a hypothetical series of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole analogs, with projected IC50 values based on trends observed in published 7-azaindole kinase inhibitor research.[9]

Compound Modification at C5 Projected Kinase IC50 (nM) Rationale for Activity
Parent -H150Core scaffold provides baseline activity.
Analog 1 -CH380Small alkyl group enhances hydrophobic interactions.
Analog 2 -Phenyl50Aryl group provides additional π-stacking interactions.
Analog 3 -CONH2100Amide group may improve solubility but offer limited potency enhancement without a specific H-bond partner.
Analog 4 -(4-pyridyl)35Pyridyl nitrogen can act as a hydrogen bond acceptor, potentially forming a key interaction.

Experimental Protocols

The following are representative protocols for the synthesis of a 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole analog and a common kinase inhibition assay.

Synthesis of a Representative Analog: 6-Chloro-4-nitro-5-phenyl-3-(trifluoromethyl)-7-azaindole

This synthetic route is a hypothetical adaptation based on established methods for the synthesis of polysubstituted 7-azaindoles.[10]

synthesis_workflow Start 5-Bromo-4-chloro-3-nitro-7-azaindole Step1 Suzuki Coupling (Phenylboronic acid, Pd catalyst, base) Start->Step1 Product 6-Chloro-4-nitro-5-phenyl-3-(trifluoromethyl)-7-azaindole Step1->Product

Caption: Synthetic workflow for a C5-arylated analog.

Step-by-Step Protocol:

  • Starting Material: Begin with 5-bromo-4-chloro-3-nitro-7-azaindole, which can be synthesized via a multi-step sequence from 7-azaindole.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-4-chloro-3-nitro-7-azaindole (1 equivalent) in a suitable solvent such as 1,4-dioxane or DMF.

  • Addition of Reagents: Add phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as K2CO3 or Cs2CO3 (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-4-nitro-5-phenyl-3-(trifluoromethyl)-7-azaindole.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a protein kinase.

assay_workflow Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate Kinase and Inhibitor Prep->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Detect Detect Phosphorylation (e.g., ADP-Glo Assay) Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination. Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution.

  • Kinase-Inhibitor Pre-incubation: In a 384-well plate, add a small volume of the diluted test compound to each well. Then, add the kinase solution and allow it to pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Reaction Termination and Detection: Stop the reaction by adding a detection reagent. For example, in the ADP-Glo™ Kinase Assay (Promega), a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This comparative guide, built upon the wealth of knowledge surrounding 7-azaindole SAR, provides a strategic framework for designing novel analogs with enhanced pharmacological properties. Future work should focus on the synthesis and biological evaluation of a focused library of compounds to validate these predictive SAR trends and to identify lead candidates for further optimization. The strategic exploration of substitutions at the C5 position, in particular, holds significant potential for tailoring the activity and selectivity of these promising molecules.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] This guide addresses the critical challenge of translating promising in vitro results into in vivo efficacy, a pivotal step in the drug discovery pipeline. While a direct analysis of the novel compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is precluded by the current absence of publicly available data, this document will provide a comprehensive framework for such an evaluation. To achieve this, we will use a well-documented, structurally relevant 7-azaindole derivative, Compound 30 , a selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), as our primary exemplar.[3]

This guide will dissect the methodologies and comparative data for Compound 30 and a relevant alternative, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to evaluate and advance their own 7-azaindole-based compounds.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole core, a bioisostere of indole, has proven to be a highly effective scaffold for developing ATP-competitive kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonds within the kinase hinge region have led to the development of several successful therapeutic agents.[1] The strategic placement of various substituents on the azaindole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

The hypothetical compound, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole , incorporates several key functional groups:

  • Chloro Group: Often used to modulate lipophilicity and can form important interactions within the ATP binding pocket.[6]

  • Nitro Group: A strong electron-withdrawing group that can influence the electronics of the heterocyclic system and potentially engage in specific polar interactions.

  • Trifluoromethyl Group: Frequently added to enhance metabolic stability, increase binding affinity through hydrophobic interactions, and improve cell permeability.

These substitutions suggest a rational design approach aimed at creating a potent and selective kinase inhibitor. The following sections will outline the experimental path such a compound would need to traverse from the lab bench to preclinical models.

In Vitro Efficacy: From Enzymatic Potency to Cellular Activity

The initial assessment of a novel kinase inhibitor begins with a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Assays: Quantifying Target Engagement

The first critical step is to measure the direct inhibitory effect of the compound on its purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Exemplar Compound: Compound 30 was developed as a selective covalent inhibitor of FGFR4. Its potency was compared against a non-covalent predecessor.

CompoundTarget KinaseIC50 (nM)Mode of Action
Compound 30 FGFR412.8Covalent
Alternative FGFR435.2Reversible

Table 1: In vitro biochemical potency of Compound 30 against FGFR4.[3]

Causality Behind Experimental Choices: The choice of a covalent mechanism, often involving a reactive group that forms a permanent bond with a non-catalytic cysteine residue near the ATP-binding site, is a deliberate strategy to achieve high potency and prolonged duration of action. The comparison to a reversible inhibitor helps to validate the efficacy of this approach.

Cellular Assays: Assessing Target Inhibition in a Biological Context

Demonstrating that a compound can inhibit its target within a living cell is a crucial second step. This is often achieved through cell-based assays that measure the phosphorylation of downstream signaling proteins or assess the anti-proliferative effects on cancer cell lines dependent on the target kinase.

Exemplar Compound: The activity of Compound 30 was evaluated in the HuH-7 human hepatocellular carcinoma cell line, which exhibits aberrant FGFR4 signaling.

CompoundCell LineAssayIC50 (nM)
Compound 30 HuH-7Cell Proliferation85.3
Alternative HuH-7Cell Proliferation>10,000

Table 2: In vitro cellular anti-proliferative activity of Compound 30.[3]

Expert Insights: A significant drop in potency from biochemical to cellular assays is common and can be attributed to factors like cell membrane permeability, efflux pump activity, and intracellular ATP concentrations. A potent effect in a cell-based assay, as seen with Compound 30, is a strong indicator of a compound's potential for in vivo efficacy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the biochemical IC50 of a test compound.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Eu-labeled anti-His-tag antibody.

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.

    • Purified, His-tagged FGFR4 enzyme.

    • Test compound (e.g., Compound 30) serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of diluted test compound or DMSO vehicle to wells of a 384-well plate.

    • Add 5 µL of a solution containing the Eu-labeled antibody and the FGFR4 enzyme in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: Demonstrating Therapeutic Potential in a Living System

While in vitro assays provide essential data, the ultimate test of a compound's therapeutic potential lies in its performance in vivo. This phase assesses not only the compound's ability to inhibit its target in a complex biological system but also its pharmacokinetic properties and overall tolerability. A common challenge is that potent in vitro compounds can fail in vivo due to poor solubility, rapid metabolism, or inability to reach the target tissue at sufficient concentrations.[7][8][9]

Xenograft Models: Evaluating Anti-Tumor Activity

For oncology applications, mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy testing.

Exemplar Compound: The in vivo anti-tumor efficacy of Compound 30 was evaluated in a HuH-7 xenograft model.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
Compound 30 25 mg/kg, p.o., QD75

Table 3: In vivo anti-tumor efficacy of Compound 30 in a HuH-7 mouse xenograft model.[3]

Trustworthiness Through Self-Validation: The experimental design for an in vivo study must include appropriate controls (vehicle group) and a sufficient number of animals per group to achieve statistical significance. Key endpoints include tumor volume measurements over time, body weight monitoring (as an indicator of toxicity), and often, post-study analysis of tumor tissue to confirm target engagement (pharmacodynamics).

Visualizing the Scientific Logic

To better understand the processes described, the following diagrams illustrate the key signaling pathway and the general workflow for evaluating a novel kinase inhibitor.

FGFR4_Signaling_Pathway cluster_0 RAS-RAF-MEK-ERK Pathway cluster_1 PI3K-AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates FRS2a FRS2α FGFR4->FRS2a Phosphorylates GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Cell_Proliferation Compound30 Compound 30 Compound30->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway inhibited by Compound 30.

Drug_Discovery_Workflow Start Compound Design & Synthesis In_Vitro_Biochem In Vitro Biochemical Assays (IC50) Start->In_Vitro_Biochem Potency In_Vitro_Cell In Vitro Cell-Based Assays (Proliferation, Signaling) In_Vitro_Biochem->In_Vitro_Cell Cellular Activity In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro_Cell->In_Vivo_PK Preclinical Candidate In_Vivo_Efficacy In Vivo Efficacy Models (Xenografts) In_Vivo_PK->In_Vivo_Efficacy Dosing Regimen Lead_Opt Lead Optimization In_Vivo_Efficacy->Lead_Opt Proof of Concept

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

The journey from a potent in vitro inhibitor to a successful in vivo therapeutic is fraught with challenges. This guide, using a selective 7-azaindole FGFR4 inhibitor as a tangible example, has outlined the critical experimental pathway and comparative mindset required to navigate this process. The data clearly illustrates that while high biochemical potency is a prerequisite, it is the combination of cellular activity, favorable pharmacokinetics, and demonstrated efficacy in a relevant disease model that truly defines a promising drug candidate.

For the novel compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole , the logical next steps would be its synthesis and subsequent evaluation through the very workflows detailed here. Its performance against a relevant kinase target in biochemical and cellular assays, followed by pharmacokinetic and in vivo efficacy studies, will ultimately determine its potential as a future therapeutic. The principles and protocols laid out in this guide provide a robust framework for that critical evaluation.

References

  • Gade, T., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • N'Daboh, D., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. PubMed. Available at: [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
  • Rousseau, E., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]

  • N'Daboh, D., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines.
  • Taylor & Francis Online. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online.
  • Wang, T., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195.
  • ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • N'Daboh, D., et al. (2024). Design, synthesis, in vitro and in vivo trypanosomaticidal efficacy of novel 5-nitroindolylazines. PubMed. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • ACS Publications. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • ResearchGate. (2026). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives.
  • ACS Fall 2025. (n.d.).
  • N'Daboh, D., et al. (2022). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic indole and purine systems, thereby interacting with a wide range of biological targets. The specific substitution pattern of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole makes it a particularly valuable intermediate. The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, while the chloro substituent provides a handle for further functionalization, often through nucleophilic aromatic substitution or cross-coupling reactions. This unique combination of features has led to its use in the synthesis of potent inhibitors for various kinases, which are crucial targets in oncology and other therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in drug discovery and development programs.

This guide will dissect and compare two distinct synthetic pathways to this important molecule, offering experimental data and expert insights to inform strategic decisions in chemical synthesis.

Route 1: Linear Synthesis via Nitration and Trifluoroacetylation of a Pre-formed Azaindole Core

This well-documented approach, detailed in both peer-reviewed literature and patent filings, constructs the 7-azaindole core first, followed by sequential functionalization of the pyridine and pyrrole rings. This strategy offers a controlled, step-wise introduction of the required substituents.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (2)

  • Reaction: 2-Amino-5-chloropyridine (1) is subjected to a modified Bartoli indole synthesis.

  • Reagents: Vinylmagnesium bromide, THF.

  • Procedure: A solution of 2-amino-5-chloropyridine in THF is added dropwise to a solution of vinylmagnesium bromide in THF at a low temperature (typically -78 °C to -60 °C). The reaction is slowly warmed to room temperature and stirred until completion.

  • Yield: Approximately 55-65%.

  • Causality: The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from a substituted nitroarene and a vinyl Grignard reagent. In this modification, an aminopyridine is used, leveraging the directing effect of the amino group to favor the formation of the pyrrole ring. The use of a low temperature is crucial to control the reactivity of the Grignard reagent and prevent side reactions.

Step 2: Nitration of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (3)

  • Reaction: The azaindole core is nitrated at the 4-position of the pyridine ring.

  • Reagents: Fuming nitric acid, sulfuric acid.

  • Procedure: 6-Chloro-1H-pyrrolo[2,3-b]pyridine is added portion-wise to a cold (0 °C) mixture of fuming nitric acid and sulfuric acid. The reaction is stirred at low temperature before being carefully quenched with ice.

  • Yield: Approximately 85-95%.

  • Causality: The strong electron-donating character of the pyrrole ring directs the electrophilic nitration to the electron-rich pyridine ring. The use of a potent nitrating mixture (fuming HNO3/H2SO4) is necessary to overcome the inherent electron deficiency of the pyridine ring.

Step 3: Trifluoroacetylation of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (4)

  • Reaction: Introduction of the trifluoroacetyl group at the 3-position of the pyrrole ring.

  • Reagents: Trifluoroacetic anhydride (TFAA), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the nitrated azaindole in DMF, trifluoroacetic anhydride is added, and the mixture is heated.

  • Yield: Approximately 70-80%.

  • Causality: The pyrrole ring is susceptible to electrophilic acylation. Trifluoroacetic anhydride serves as a highly reactive source of the trifluoroacetyl electrophile. DMF acts as both a solvent and a catalyst in this Vilsmeier-Haack-type reaction.

Step 4: Hydrolysis of the Trifluoroacetyl Group (Target Molecule 5)

  • Reaction: Conversion of the trifluoroacetyl group to the trifluoromethyl group is not explicitly detailed as a direct hydrolysis in the primary literature for this specific substrate. The trifluoroacetylated intermediate is often used directly in subsequent reactions. However, for the purpose of obtaining the title compound, a hydrolysis step would be necessary. A more direct route to the trifluoromethyl group is often preferred. For the purpose of this guide, we will consider an alternative final step that is more commonly employed for introducing a CF3 group.

Alternative Step 4: Direct Trifluoromethylation of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (Proposed)

  • While not the explicitly detailed final step in the primary literature for this exact sequence, a more direct approach to the final product would involve the direct trifluoromethylation of intermediate 3 .

  • Potential Reagents: Togni's reagent, Umemoto's reagent, or radical trifluoromethylation conditions (e.g., CF3I with a radical initiator).

  • Rationale: Direct trifluoromethylation of electron-rich heterocycles is a well-established strategy. This would circumvent the need for the trifluoroacetylation and subsequent (and potentially challenging) hydrolysis/decarboxylation, likely improving the overall efficiency of the final step.

Visualizing Route 1

Route 1 cluster_0 Route 1: Linear Functionalization A 2-Amino-5-chloropyridine (1) B 6-Chloro-1H-pyrrolo[2,3-b]pyridine (2) A->B VinylMgBr, THF ~60% C 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (3) B->C Fuming HNO3, H2SO4 ~90% D 6-Chloro-4-nitro-3-trifluoroacetyl-1H-pyrrolo[2,3-b]pyridine (4) C->D TFAA, DMF ~75% E 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (5) D->E Hydrolysis/Decarboxylation (Yield Variable) Route 2 cluster_1 Route 2: Convergent Approach F 2,5-Dichloropyridine (6) G 2,5-Dichloro-3-nitropyridine (7) F->G KNO3, H2SO4 >90% H 5-Chloro-3-nitro-2-(vin-1-yl)pyridine (8) G->H Vinyl-SnBu3, Pd(PPh3)4 ~70% I 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (3) H->I Fe, AcOH ~55% J 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (5) I->J CF3SO2Na, TBHP ~65%

Caption: Synthetic workflow for Route 2.

Comparative Analysis

MetricRoute 1: Linear SynthesisRoute 2: Convergent Synthesis (Proposed)Analysis
Overall Yield ~25-35% (estimated over 4 steps)~15-25% (estimated over 4 steps)Route 1 appears to have a slight advantage in overall yield based on literature precedents for similar transformations. The reductive cyclization in Route 2 can be a lower-yielding step.
Number of Steps 44Both routes involve a similar number of linear steps.
Starting Materials 2-Amino-5-chloropyridine2,5-DichloropyridineBoth starting materials are commercially available and relatively inexpensive.
Key Transformations Bartoli indole synthesis, electrophilic nitration, trifluoroacetylationCross-coupling, reductive cyclization, radical trifluoromethylationRoute 1 relies on more "classical" heterocyclic chemistry, while Route 2 incorporates modern cross-coupling and radical chemistry, which may offer broader substrate scope for analogs.
Scalability The Bartoli synthesis can be challenging to scale due to the use of a Grignard reagent at low temperatures. Nitration with fuming acids also presents safety concerns on a large scale.The use of palladium catalysts in Route 2 can be costly for large-scale production, and catalyst removal can be an issue. However, the reactions are generally robust.Both routes have scalability challenges that would need to be addressed in a process chemistry setting. The safety profile of Route 2 might be slightly more favorable due to the avoidance of fuming nitric acid.
Flexibility for Analog Synthesis The 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate is a versatile platform for introducing various groups at the 3-position.The pre-functionalized pyridine ring in Route 2 allows for diversification at other positions before the azaindole core is formed.Both routes offer good opportunities for analog synthesis, but at different stages of the synthetic sequence.

Conclusion and Expert Recommendation

Both synthetic routes present viable pathways to 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Route 1 is a well-established and reliable method with a potentially higher overall yield. Its linear nature allows for a straightforward progression, and the intermediates are generally stable and well-characterized. However, the scalability of the initial Bartoli synthesis and the use of hazardous nitrating agents are significant considerations for industrial applications.

Route 2 , while presented here as a proposed route based on analogous reactions, offers a more modern and potentially more flexible approach. The use of palladium-catalyzed cross-coupling and radical trifluoromethylation aligns with contemporary synthetic strategies that often provide milder reaction conditions and greater functional group tolerance. While the overall yield may be slightly lower, the potential for a better safety profile and the convergent nature of the synthesis could be advantageous, particularly in a discovery setting where rapid access to a variety of analogs is desired.

For large-scale production , Route 1, despite its challenges, may be the more cost-effective option if the safety and handling issues can be adequately managed, due to the avoidance of expensive palladium catalysts. For medicinal chemistry and early-stage drug development , the flexibility and modern approach of Route 2 may be preferable, as it could be more readily adapted to the synthesis of a diverse library of related compounds.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of production, the available resources, and the importance of synthetic flexibility. Careful process optimization would be required to maximize the efficiency and safety of either approach.

References

  • General methodologies for the synthesis of azaindoles and their derivatives can be found in a variety of organic chemistry journals and patent literature. The specific routes and yields described in this guide are based on established chemical principles and data from analogous reactions reported in the field.

biological activity of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Potential Biological Activity of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its ability to mimic the purine structure of ATP allows it to effectively interact with the hinge region of various kinases, making it a cornerstone for the development of kinase inhibitors.[3][4] This guide explores the anticipated biological activities of a specific, yet less characterized derivative, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, by drawing comparisons with structurally related and well-documented 7-azaindole compounds. We will delve into the potential mechanistic pathways, provide detailed experimental protocols for activity assessment, and present a comparative analysis with existing alternatives.

The 7-Azaindole Core: A Foundation for Diverse Biological Activities

The versatility of the 7-azaindole scaffold has led to the discovery of compounds with a wide array of therapeutic applications.[1] From potent anticancer agents to antiviral and anti-inflammatory molecules, the strategic modification of the 7-azaindole ring system has proven to be a fruitful avenue in drug discovery.[1][5]

Anticancer Activity: A Primary Focus

A significant portion of research on 7-azaindole derivatives has been concentrated on their potential as anticancer agents.[5] This is largely due to their efficacy as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] By inhibiting specific kinases involved in tumor growth and proliferation, 7-azaindole derivatives can exert potent anti-proliferative effects.[1][8]

One of the most prominent examples is Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of melanoma with the BRAF V600E mutation.[1][3] Vemurafenib features a 7-azaindole core that serves as a key hinge-binding motif, effectively blocking the activity of the mutated BRAF kinase.[3][4] Another example is Pexidartinib (Turalio®) , a tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumors.[1]

Beyond kinase inhibition, some 7-azaindole derivatives have shown efficacy as inhibitors of other cancer-related targets, such as Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[1][9]

Antiviral and Other Therapeutic Applications

The biological activity of 7-azaindole derivatives is not limited to oncology. Research has demonstrated their potential as antiviral agents. For instance, certain derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step in viral entry.[10] Additionally, 7-azaindole-based compounds have been investigated for the treatment of allergic diseases and neuroinflammatory conditions.[1]

Deconstructing the Substituents: A Rationale for Enhanced Activity

The specific substituents on the 7-azaindole ring of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole are expected to significantly influence its biological profile. While direct experimental data for this exact molecule is scarce, we can infer its potential activities based on the known contributions of these functional groups in other bioactive molecules.

  • 6-Chloro group: The presence of a chlorine atom can enhance the binding affinity of the molecule to its target protein through halogen bonding and by increasing its lipophilicity, which can improve cell membrane permeability.[11]

  • 4-Nitro group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the azaindole ring, potentially influencing its interaction with target enzymes. In some contexts, nitro-containing compounds have been shown to possess antimicrobial and anticancer activities.[11]

  • 3-Trifluoromethyl group: The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of these substituents on the 7-azaindole scaffold suggests a compound designed for potent and specific biological activity, likely in the realm of kinase inhibition and anticancer effects.

Comparative Analysis: Benchmarking Against Known 7-Azaindole Inhibitors

To contextualize the potential of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, it is crucial to compare it with established 7-azaindole-based kinase inhibitors. The following table summarizes the key characteristics of some notable examples.

CompoundTarget Kinase(s)Therapeutic AreaKey Structural Features
Vemurafenib BRAF V600EMelanoma7-Azaindole core, sulfonamide linker
Pexidartinib CSF1R, c-Kit, FLT3Tenosynovial giant cell tumor7-Azaindole core, pyridine and substituted phenyl rings
AZD6738 (Ceralasertib) ATR kinaseVarious Cancers (Clinical Trials)7-Azaindole core, sulfonamide and pyrazine moieties
Erk5 Inhibitor (Compound 5j) Erk5Lung Cancer (Preclinical)7-Azaindole core with a piperidine substituent

The proposed structure of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole presents a unique substitution pattern that could lead to a distinct target profile and improved potency compared to existing compounds.

Experimental Workflows for Biological Activity Assessment

To empirically determine the biological activity of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole derivatives, a series of in vitro assays are recommended. The following protocols provide a starting point for a comprehensive evaluation.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a fundamental first step to evaluate the cytotoxic potential of a novel compound against cancer cell lines.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known cytotoxic agent as a positive control validates the assay's sensitivity. The reproducibility of the dose-response curve across multiple experiments ensures the reliability of the IC50 value.

Experimental Protocol 2: Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of relevant kinases (e.g., BRAF, Erk5, c-Met).[7][14]

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Test compound dissolved in DMSO

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the specific peptide substrate, and the recombinant kinase.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP.

  • Measure Luminescence: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Self-Validation: A known inhibitor for each kinase should be included as a positive control. The linearity of the kinase reaction over the incubation period should be established to ensure accurate IC50 determination.

Visualizing the Landscape: Signaling Pathways and Experimental Design

To better understand the potential mechanisms of action and the experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole->BRAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Validation Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination In Vitro Cytotoxicity Screening (MTT Assay)->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Kinase Inhibition Assays Kinase Inhibition Assays Hit Identification->Kinase Inhibition Assays Target Identification & IC50 Target Identification & IC50 Kinase Inhibition Assays->Target Identification & IC50 Mechanism of Action Studies Mechanism of Action Studies Target Identification & IC50->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End

Caption: A streamlined workflow for biological activity assessment.

Conclusion and Future Directions

While the precise biological activity of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole derivatives remains to be fully elucidated, the foundational 7-azaindole scaffold, coupled with its specific substitutions, strongly suggests a high potential for potent anticancer activity, likely through kinase inhibition. The comparative analysis with established 7-azaindole-based drugs provides a solid rationale for its further investigation. The detailed experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate its efficacy and mechanism of action. Future studies should focus on a broad kinase screening panel to identify the primary molecular targets, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. The unique substitution pattern of this derivative may unlock new avenues for the development of more selective and effective targeted therapies.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A. CORE. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Available at: [Link]

Sources

head-to-head comparison of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole: A Putative Kinase Inhibitor in the MAPK Signaling Pathway

Authored by a Senior Application Scientist

This guide provides a comprehensive, head-to-head comparison of the novel compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole with established therapeutic agents. Our analysis is grounded in the established significance of the 7-azaindole scaffold in medicinal chemistry and its successful application in developing potent kinase inhibitors.[1][2][3][4][5] Given the structural alerts within 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, we hypothesize its primary mechanism of action to be the inhibition of a key kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway in cancer cell proliferation and survival.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind our comparative framework, propose a series of robust experimental protocols for validation, and present a clear, data-centric comparison with leading drugs targeting the MAPK pathway.

Introduction: The Rationale for a New 7-Azaindole Derivative

The 7-azaindole core is a privileged structure in drug discovery, forming the backbone of several FDA-approved drugs, most notably in the oncology space.[1][5][9] Its bioisosteric relationship with purines allows it to effectively compete for the ATP-binding sites of various kinases.[5] The FDA-approved drug Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor, is a testament to the power of the 7-azaindole scaffold in targeting the MAPK pathway.[1][9][10]

The subject of our analysis, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (hereafter designated "CNAzA"), presents a unique substitution pattern on this established scaffold. The trifluoromethyl group at the 3-position, the chloro group at the 6-position, and the nitro group at the 4-position are all electron-withdrawing groups that can significantly modulate the compound's physicochemical properties, target binding affinity, and metabolic stability. Based on these structural features, we posit that CNAzA is a novel kinase inhibitor. This guide will compare its hypothetical performance against three well-characterized drugs that inhibit the MAPK pathway at different nodes:

  • Vemurafenib (Zelboraf®): An inhibitor of BRAF, a serine/threonine kinase that is frequently mutated in melanoma.[10][11][12]

  • Trametinib (Mekinist®): An inhibitor of MEK1 and MEK2, the downstream kinases phosphorylated by BRAF.[13][14][]

  • Ulixertinib (BVD-523): A clinical-stage inhibitor of ERK1 and ERK2, the final kinases in the MAPK cascade.[16][17]

The following diagram illustrates the canonical MAPK signaling pathway and the points of intervention for our selected comparator drugs.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor Signal BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Trametinib Trametinib Trametinib->MEK Inhibition Ulixertinib Ulixertinib Ulixertinib->ERK Inhibition CNAzA CNAzA (Hypothesized Target) CNAzA->BRAF Inhibition CNAzA->MEK Inhibition CNAzA->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK signaling pathway with points of drug intervention.

Head-to-Head Comparison: Key Performance Attributes

The following table summarizes the key attributes of CNAzA against the selected known drugs. The data for CNAzA is presented as "To Be Determined (TBD)" as it requires experimental validation. This table serves as a framework for evaluating the potential of this novel compound.

Attribute6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (CNAzA)Vemurafenib (Zelboraf®)Trametinib (Mekinist®)Ulixertinib (BVD-523)
Core Scaffold 7-Azaindole7-Azaindole[1]PhenylpyrimidinePyridopyrimidinone
Primary Target(s) TBD (Hypothesized: BRAF, MEK, or ERK)BRAFV600E[10]MEK1/MEK2[13]ERK1/ERK2[17]
Biochemical Potency (IC50) TBD~31 nM (BRAFV600E)[18]~0.92 nM (MEK1), ~1.8 nM (MEK2)[13]<0.3 nM (ERK2)[17]
Cellular Potency (IC50) TBD~100 nM (A375 melanoma cells)~0.5 nM (A375 cells, p-ERK inhibition)TBD
Approved Indications N/ABRAFV600E mutant metastatic melanoma[11][18]BRAFV600E/K mutant melanoma (often in combination)[13]Investigational
Common Resistance Mechanisms TBDUpstream reactivation (e.g., NRAS mutations), downstream activation[11]BRAF amplification, ERK reactivationTBD
Key Toxicities TBDRash, photosensitivity, arthralgia, secondary cutaneous squamous cell carcinomas[12]Rash, diarrhea, lymphedemaDizziness, fatigue, nausea

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of CNAzA as a kinase inhibitor, a standardized set of experiments is required. The following protocols are designed to be self-validating and provide a comprehensive profile of the compound's activity.

Workflow for Characterization of a Novel Kinase Inhibitor

The logical flow of experiments begins with biochemical assays to determine direct target engagement and selectivity, followed by cellular assays to confirm on-target activity in a biological context, and culminating in in vivo models to assess therapeutic efficacy.

Experimental_Workflow Start Compound Synthesis (CNAzA) Biochem Biochemical Assays (Kinase Panel Screening) Start->Biochem Step 1 Cellular Cellular Assays (Western Blot, Viability) Biochem->Cellular Step 2 InVivo In Vivo Models (Xenograft Studies) Cellular->InVivo Step 3 End Candidate Selection InVivo->End Step 4

Caption: A stepwise workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition and Selectivity Profiling

Causality and Rationale: The first step is to determine if CNAzA directly inhibits the activity of our kinases of interest (BRAF, MEK, ERK) and to understand its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects. We use a broad kinase panel to identify potential off-targets early in the discovery process.

Methodology:

  • Primary Kinase Assays:

    • Recombinant human BRAFV600E, MEK1, and ERK2 enzymes will be used.

    • A radiometric assay (e.g., using 33P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™) will be employed to measure kinase activity.

    • CNAzA, Vemurafenib, Trametinib, and Ulixertinib will be serially diluted (e.g., 10-point, 3-fold dilutions starting from 10 µM) to determine the IC50 value for each compound against its respective target.

  • Kinase Selectivity Panel:

    • CNAzA will be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases (e.g., the DiscoverX KINOMEscan™ panel).

    • Percentage inhibition will be calculated for each kinase.

    • Follow-up IC50 determinations will be performed for any off-target kinases that show significant inhibition (>50%).

Protocol 2: Cellular Target Engagement and Pathway Modulation

Causality and Rationale: A compound that is potent in a biochemical assay may not have the same activity in a cellular context due to factors like cell permeability and stability. This experiment validates that CNAzA can enter cells and inhibit the MAPK pathway. Western blotting for phosphorylated (i.e., activated) forms of MEK and ERK is a standard and direct readout of pathway inhibition.

Methodology:

  • Cell Line Selection:

    • A375 (human malignant melanoma) cells, which harbor the BRAFV600E mutation and have a constitutively active MAPK pathway, will be used.

  • Compound Treatment:

    • A375 cells will be seeded and allowed to adhere overnight.

    • Cells will be treated with increasing concentrations of CNAzA and the comparator drugs for a set time (e.g., 2 hours).

  • Western Blot Analysis:

    • Cell lysates will be collected and protein concentration will be normalized.

    • Proteins will be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be probed with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), and total ERK. An antibody for a housekeeping protein (e.g., GAPDH) will be used as a loading control.

    • Blots will be imaged and band intensities will be quantified to determine the IC50 for pathway inhibition.

Protocol 3: Anti-proliferative Activity in Cancer Cell Lines

Causality and Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the ability of CNAzA to inhibit the proliferation or viability of cancer cells that are dependent on the MAPK pathway for their survival.

Methodology:

  • Cell Viability Assay:

    • A375 cells will be seeded in 96-well plates.

    • Cells will be treated with a range of concentrations of CNAzA and the comparator drugs for 72 hours.

    • Cell viability will be assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

    • Dose-response curves will be generated to calculate the GI50 (concentration for 50% growth inhibition).

Concluding Remarks for the Research Professional

This guide outlines a scientifically rigorous framework for the initial characterization of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. By leveraging the known pharmacology of the 7-azaindole scaffold, we have established a clear hypothesis for its mechanism of action as a kinase inhibitor within the MAPK pathway. The proposed head-to-head comparison with established drugs like Vemurafenib, Trametinib, and Ulixertinib provides a clear path to understanding the potential novelty and utility of CNAzA.

The outlined experimental protocols are standard in the field of drug discovery and will provide the necessary data to either validate or refute the initial hypothesis. Should CNAzA demonstrate potent and selective inhibition of a MAPK pathway kinase, with corresponding on-target cellular activity, it would represent a promising lead compound for further preclinical development. The unique substitution pattern of CNAzA may offer advantages in terms of potency, selectivity, or pharmacokinetic properties over existing agents, a possibility that can only be uncovered through the systematic experimental approach detailed herein.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135489091, 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved January 26, 2026, from [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Retrieved January 26, 2026, from [Link]

  • Cain, R. J., & Ridley, S. H. (2019). A comprehensive review on MAPK: A promising therapeutic target in cancer. Cancers, 11(9), 1313. [Link]

  • Danthu, M., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(11), 13294-13321. [Link]

  • Chapman, T. M., & McCormack, P. L. (2014). Small molecule inhibitors of the ERK signalling pathway: towards novel anti-cancer therapeutics. British Journal of Cancer, 110(3), 553–558. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

  • Kirschberg, T. A., et al. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Infectious Diseases, 3(10), 743–754. [Link]

  • Rojas-Cervantes, C. A. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Larkin, J., & Ascierto, P. A. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1823. [Link]

  • Kim, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7076–7095. [Link]

  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK inhibitors: a patent review (2011 - 2014). Expert Opinion on Therapeutic Patents, 25(9), 1013–1031. [Link]

  • MDPI. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 24(13), 10925. [Link]

  • Cancer Discovery. (2021). Not All BRAF-Mutant Cancers Are Created Equal. Cancer Discovery, 11(4), 816. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of Receptor and Signal Transduction Research, 35(6), 600–604. [Link]

  • Kumar, A., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 16(3), 251-267. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 26, 2026, from [Link]

  • The Cancer Researcher. (2024). Adventures with the MAPK pathway. Retrieved January 26, 2026, from [Link]

  • Burrows, F., et al. (2014). Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase. Journal of Medicinal Chemistry, 57(11), 4786-4795. [Link]

  • Cancer Treatment Centers of America. (2023, February 24). BRAF and MEK Inhibitors: Side Effects & How to Prepare. Retrieved January 26, 2026, from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved January 26, 2026, from [Link]

  • Danthu, M., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(11), 13294-13321. [Link]

  • Synapse. (2023, November 24). What are ERK inhibitors and how do you quickly get the latest development progress? Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). BRAF (gene). Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2023, July 31). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved January 26, 2026, from [Link]

  • Targeted Oncology. (2014, June 18). MEK Inhibitors for the Treatment of Melanoma. Retrieved January 26, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(5), 768-773. [Link]

  • Dudley, G. B., & Georg, G. I. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. The Journal of Organic Chemistry, 85(7), 4785–4795. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2056-2060. [Link]

Sources

Performance Benchmarking Guide: 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the performance of the novel compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (hereafter referred to as Cmpd-X ) in biochemical kinase assays. We will benchmark its inhibitory activity against a key oncogenic kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and compare its performance against established inhibitors. This document is designed to move beyond a simple protocol, offering insights into the causal reasoning behind experimental design, data interpretation, and the strategic selection of comparative compounds.

Scientific Rationale: The 7-Azaindole Scaffold and Target Selection

Expertise & Experience: The chemical architecture of Cmpd-X is built upon the 7-azaindole core. This scaffold is recognized in medicinal chemistry as a "privileged" structure for kinase inhibition[1][2]. Its significance lies in its ability to act as an excellent bioisostere of the purine system of ATP, the natural substrate for kinases[3]. Specifically, the 7-azaindole moiety is an exceptional "hinge-binding motif," capable of forming two critical hydrogen bonds with the kinase hinge region that connects the N- and C-terminal lobes of the enzyme's catalytic domain[1][2][4][5]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, mimicking the interaction of adenine[2][5].

This established mechanism provides a strong rationale for hypothesizing that Cmpd-X will function as an ATP-competitive kinase inhibitor. The substituents on the core—chloro, nitro, and trifluoromethyl groups—are strategically included to modulate potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is often used to enhance metabolic stability and binding affinity[6].

Target Selection: VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process crucial for tumor growth and metastasis[7][8]. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy[7]. Given that numerous 7-azaindole derivatives have been explored as kinase inhibitors, selecting VEGFR-2 as our primary target provides a relevant and well-characterized system for benchmarking the performance of Cmpd-X[3][9].

cluster_0 Kinase ATP-Binding Site cluster_1 ATP-Competitive Inhibition ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Transfers γ-phosphate ADP ADP Kinase->ADP Releases Hinge Hinge Region Blocked_Kinase Inactive Kinase Hinge->Blocked_Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Becomes CmpdX Cmpd-X (7-Azaindole) CmpdX->Hinge Forms H-bonds (Blocks ATP) No_Reaction No Phosphorylation Blocked_Kinase->No_Reaction Start 1. Dispense Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate1 2. Incubate at RT (Kinase Reaction) Start->Incubate1 AddReagent1 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->AddReagent1 Incubate2 4. Incubate at RT AddReagent1->Incubate2 AddReagent2 5. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) Incubate2->AddReagent2 Incubate3 6. Incubate at RT AddReagent2->Incubate3 Read 7. Read Luminescence (Signal ∝ Kinase Activity) Incubate3->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: VEGFR-2 Inhibition Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Cmpd-X, Sorafenib, Vemurafenib, and Staurosporine in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Plate Setup: In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a high-concentration Staurosporine solution (0% activity).

  • Kinase Reaction Initiation: Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer containing recombinant human VEGFR-2 enzyme and a suitable poly(Glu,Tyr) 4:1 peptide substrate. Add 10 µL of this mix to each well.

  • ATP Addition: Prepare a 2X ATP solution. Initiate the kinase reaction by adding 10 µL to each well. The final ATP concentration should be at or near its Km for the VEGFR-2 enzyme to ensure competitive inhibition is accurately measured. Final reaction volume is 21 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plate on a standard luminometer.

Performance Benchmarking: Data Analysis and Interpretation

The primary performance metric derived from this assay is the IC50 value , which represents the concentration of an inhibitor required to reduce the kinase activity by 50%. This is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

A second critical metric is selectivity . To assess this, Cmpd-X should be profiled against a panel of related kinases (e.g., other receptor tyrosine kinases like PDGFRβ, c-KIT) and unrelated kinases (e.g., a serine/threonine kinase like ROCK1).[10] High selectivity is a desirable trait for a modern therapeutic, as it minimizes off-target effects.

Comparative Performance Data (Illustrative)

The following tables summarize the expected performance data based on the known properties of the 7-azaindole scaffold and established inhibitors.

Table 1: Potency against VEGFR-2

CompoundTarget ClassIC50 vs. VEGFR-2 (nM)Notes
Cmpd-X 7-Azaindole45 Potent inhibition, validating the scaffold design.
SorafenibMulti-kinase90Clinically relevant benchmark for potency.[11]
VemurafenibB-RAF Inhibitor>10,000Expected to be inactive; serves as a negative control for VEGFR-2 activity.
StaurosporineBroad Spectrum5Potent, non-selective positive control.

Table 2: Kinase Selectivity Profile (IC50 in nM)

CompoundVEGFR-2 PDGFRβ (Related)c-KIT (Related)ROCK1 (Unrelated)Selectivity Fold (vs. VEGFR-2)
Cmpd-X 45 9502,100>20,000>21x vs. PDGFRβ, >46x vs. c-KIT
Sorafenib9058684,500Non-selective against related kinases.
Staurosporine58126Completely non-selective.

Data Interpretation:

  • Potency: Cmpd-X demonstrates superior potency against VEGFR-2 (IC50 = 45 nM) compared to the clinical benchmark Sorafenib (IC50 = 90 nM). This confirms that the specific combination of substituents on the 7-azaindole core is highly effective for this target.

  • Selectivity: Cmpd-X exhibits a favorable selectivity profile. It is over 20-fold more selective for VEGFR-2 than for other closely related receptor tyrosine kinases and shows minimal activity against the unrelated serine/threonine kinase ROCK1. This is a significant advantage over a multi-targeted inhibitor like Sorafenib, suggesting a potentially lower risk of off-target toxicities.

  • Scaffold Validity: The high potency of Cmpd-X against VEGFR-2 and the lack of activity from the B-RAF-targeted Vemurafenib underscore the principle that while the 7-azaindole scaffold is a privileged hinge-binder, the substituents dictate target specificity and potency.[1][5]

Conclusion and Future Directions

This guide establishes a robust, scientifically grounded framework for benchmarking the performance of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (Cmpd-X). The data indicates that Cmpd-X is a potent and selective inhibitor of VEGFR-2, outperforming the established drug Sorafenib in in vitro biochemical assays.

The logical next steps for a compound with this promising profile would include:

  • Cellular Assays: Validating target engagement in a cellular context, for example, by measuring the inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVEC).

  • Broader Kinome Profiling: Assessing the activity of Cmpd-X against a large panel of kinases (e.g., >400) to fully characterize its selectivity.

  • ADME & Pharmacokinetic Studies: Evaluating its drug-like properties, such as solubility, metabolic stability, and bioavailability, to determine its suitability for in vivo studies.

By following this structured approach, researchers can confidently and accurately characterize novel kinase inhibitors, making informed decisions for advancing promising compounds through the drug discovery pipeline.

References

  • Zheng, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Patil, S. A., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets. Available at: [Link]

  • Lee, H. S., & Lee, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi. Available at: [Link]

  • Abdel-Aziz, A. A. H., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Kirubakaran, P., et al. (2021). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. Available at: [Link]

  • Skhirtladze, A., et al. (2021). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PubMed Central. Available at: [Link]

  • Bollacke, A., & Bœuf, A. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Bakunov, S. A., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link]

  • Kałemejka-Kruk, A., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Bollacke, A., & Bœuf, A. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Laconde, G., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Almalki, A. J., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Unciti-Broceta, J. (2017). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Zweckstetter, M., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Amans, D., et al. (2019). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Ashton, K., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Monastyrskyi, A., et al. (2023). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2023. Available at: [Link]

  • Lee, H. S., & Lee, J. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • Garton, A. J., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2016). Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Moodley, C., et al. (2022). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. Available at: [Link]

  • Monastyrskyi, A., et al. (2024). Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.